Ammonium oxalate monohydrate
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Overview
Description
Preparation Methods
Ammonium oxalate monohydrate can be synthesized through the reaction of oxalic acid with ammonium hydroxide. The reaction typically occurs in an aqueous solution, and the product is then crystallized to obtain the monohydrate form . Industrial production methods involve similar processes but on a larger scale, ensuring high purity and yield .
Chemical Reactions Analysis
Ammonium oxalate monohydrate undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form carbon dioxide and water.
Reduction: It can be reduced to form glycolic acid.
Substitution: It can react with metal ions to form metal oxalates.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ammonium oxalate monohydrate has a wide range of applications in scientific research:
Buffering Reagent: It is used to maintain the pH of solutions in various chemical reactions and biological processes.
Dispersant: It helps in the even distribution of particles in a medium, which is essential in material science and biochemistry.
Veterinary Medicine: It has been used to study the acute poisoning effects on sheep, contributing to veterinary medicine and animal husbandry.
Human Physiology: It is used to investigate the formation of oxalate monoalkylamide in the human lens, providing insights into potential health issues related to the eye.
Analytical Chemistry: It is used in the detection and determination of various elements such as calcium, lead, fluoride, and rare earth metals.
Chelation and Complex Formation: It forms complexes with metals, useful in water treatment, medicine, and the food industry.
Gold Extraction: It acts as a reducing agent in gold extraction processes.
Mechanism of Action
The mechanism of action of ethanedioic acid, diammonium salt, monohydrate involves its ability to form complexes with metal ions. This property is utilized in various applications, such as chelation therapy and metal extraction processes . The molecular targets and pathways involved depend on the specific application and the metal ions present.
Comparison with Similar Compounds
Ammonium oxalate monohydrate is similar to other oxalate salts, such as:
Potassium oxalate monohydrate: Used in similar applications but with different solubility and reactivity properties.
Calcium oxalate: Commonly found in kidney stones and used in studies related to human health.
Sodium oxalate: Used in various industrial processes and as a standard in analytical chemistry.
Properties
CAS No. |
6009-70-7 |
---|---|
Molecular Formula |
C2H7NO5 |
Molecular Weight |
125.08 g/mol |
IUPAC Name |
azanium;2-hydroxy-2-oxoacetate;hydrate |
InChI |
InChI=1S/C2H2O4.H3N.H2O/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);1H3;1H2 |
InChI Key |
JRWKBXBBNURFHV-UHFFFAOYSA-N |
SMILES |
C(=O)(C(=O)[O-])[O-].[NH4+].[NH4+].O |
Canonical SMILES |
C(=O)(C(=O)[O-])O.[NH4+].O |
physical_description |
Solid; [Merck Index] |
Pictograms |
Irritant |
Related CAS |
5972-73-6 37541-72-3 |
Synonyms |
(NH4)2C2O4.H2O, Ethanedioic acid diammonium salt monohydrate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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